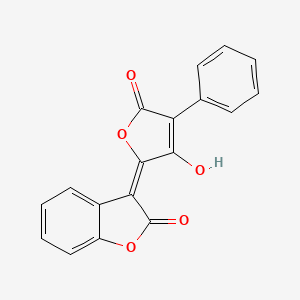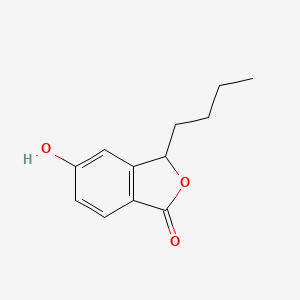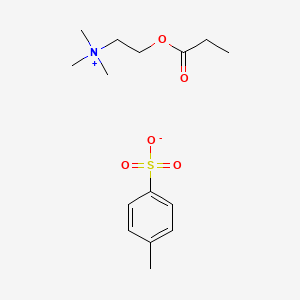
Propionylcholine p-Toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionylcholine p-Toluenesulfonate is a biochemical reagent . Its IUPAC name is N,N,N-trimethyl-2-(propionyloxy)ethanaminium 4-methylbenzenesulfonate . It has a molecular weight of 331.43 .
Molecular Structure Analysis
The molecular formula of Propionylcholine p-Toluenesulfonate is C15H25NO5S . The InChI code is 1S/C8H18NO2.C7H8O3S/c1-5-8(10)11-7-6-9(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 .Chemical Reactions Analysis
While specific chemical reactions involving Propionylcholine p-Toluenesulfonate are not available, p-Toluenesulfonate esters are known to undergo nucleophilic attack or elimination .Physical And Chemical Properties Analysis
Propionylcholine p-Toluenesulfonate is a solid at 20 degrees Celsius . It is soluble in water and alcohol .Scientific Research Applications
Pharmaceutical Manufacturing
Propionylcholine p-Toluenesulfonate: is used in pharmaceutical manufacturing as a counterion for salt formation. It plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs), where it helps in the formation of salts with the desired pharmacological properties .
Genotoxic Impurity Quantification
In the pharmaceutical industry, Propionylcholine p-Toluenesulfonate is instrumental in the quantification of genotoxic impurities. High-performance liquid chromatography with UV detection (HPLC-UV) is employed to accurately monitor and quantify p-toluenesulfonates, which are potential carcinogens, in drug substances .
Chemical Synthesis
This compound is utilized in chemical synthesis processes, particularly in the preparation of quaternary ammonium salts. Its reactivity and stability make it a valuable reagent in the synthesis of various chemical structures .
Analytical Chemistry
Propionylcholine p-Toluenesulfonate: serves as a standard in analytical chemistry for the calibration of instruments and validation of methods. Its well-defined properties ensure the reliability and accuracy of analytical results .
Material Science
In material science research, Propionylcholine p-Toluenesulfonate is explored for its potential applications in the development of novel materials. Its chemical structure could be key in creating materials with unique properties .
Life Sciences Research
The compound is also relevant in life sciences research, where it may be used in studies related to cell membrane dynamics, given its structural similarity to biological choline compounds .
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for Propionylcholine p-Toluenesulfonate are not available, p-Toluenesulfonic acid, a related compound, has been used as an acid catalyst for PET hydrolysis under relatively mild conditions . This suggests potential applications of p-Toluenesulfonate compounds in sustainable development and waste management .
properties
IUPAC Name |
4-methylbenzenesulfonate;trimethyl(2-propanoyloxyethyl)azanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.C7H8O3S/c1-5-8(10)11-7-6-9(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWHHEJZLZTUQT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659941 |
Source


|
| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1866-13-3 |
Source


|
| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


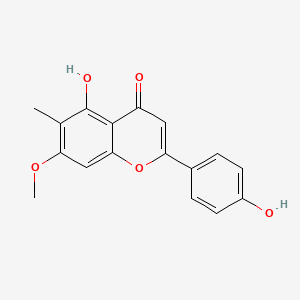
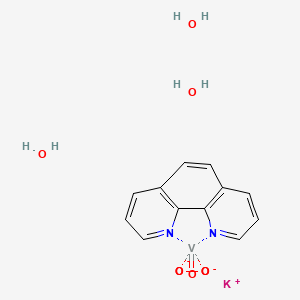
![N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide](/img/structure/B592815.png)

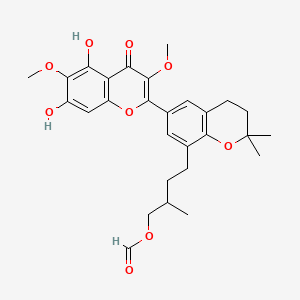
![4H-[1,3]thiazolo[5,4-f][1,3]benzothiazine](/img/structure/B592824.png)
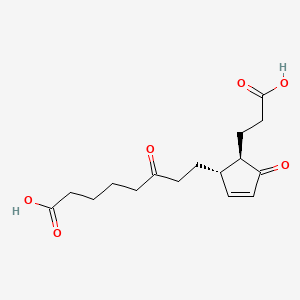
![ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B592826.png)

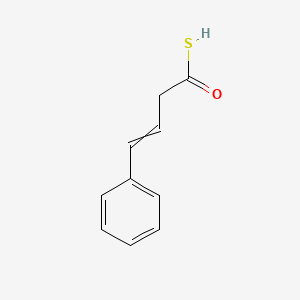
![Disodium;[9-chloro-2-(9-chloro-3-sulfonatooxybenzo[f][1]benzothiol-2-yl)benzo[f][1]benzothiol-3-yl] sulfate](/img/structure/B592829.png)
